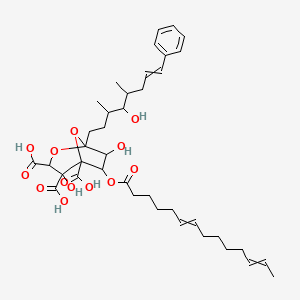
Zaragozic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zaragozic acid is a family of natural products produced by fungi. The first characterized zaragozic acids, A, B, and C, were isolated from an unidentified sterile fungal culture, Sporormiella intermedia, and Leptodontium elatius . These compounds are known for their unique 4,8-dioxabicyclo[3.2.1]octane core structure and their potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zaragozic acid involves complex organic reactions due to its intricate structure. The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . This pathway involves multiple steps, including cyclization and functional group modifications, to achieve the final structure.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions
Zaragozic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory effects.
Substitution: Substitution reactions can introduce new functional groups into the molecule, which can be used to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products
The major products formed from these reactions include various this compound derivatives, which can be used to study the structure-activity relationship and optimize the compound’s biological activity .
科学的研究の応用
Chemistry
In chemistry, zaragozic acid is used as a model compound to study complex natural product synthesis and biosynthesis pathways. Its unique structure provides insights into the mechanisms of polyketide synthase enzymes .
Biology
In biological research, this compound is used to study the inhibition of squalene synthase, which is a key enzyme in the sterol biosynthesis pathway. This inhibition has implications for understanding cholesterol metabolism and developing cholesterol-lowering drugs .
Medicine
This compound has potential therapeutic applications due to its ability to lower plasma cholesterol levels. It has been studied for its effects on hepatic low-density lipoprotein (LDL) receptor mRNA levels and its potential to treat hypercholesterolemia .
Industry
In the industrial sector, this compound is used in the development of cholesterol-lowering agents and as a lead compound for designing new drugs targeting the sterol biosynthesis pathway .
作用機序
Zaragozic acid exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene. By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol . The molecular targets and pathways involved include the sterol biosynthesis pathway and the regulation of LDL receptor expression .
類似化合物との比較
Similar Compounds
Lovastatin: Another inhibitor of cholesterol biosynthesis, but it targets HMG-CoA reductase instead of squalene synthase.
Simvastatin: Similar to lovastatin, it also inhibits HMG-CoA reductase.
Farnesyltransferase Inhibitors: These compounds inhibit the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins.
Uniqueness
Zaragozic acid is unique in its specific inhibition of squalene synthase, which is an earlier step in the sterol biosynthesis pathway compared to the targets of statins like lovastatin and simvastatin. This unique mechanism of action provides an alternative approach to lowering cholesterol levels and offers potential advantages in terms of efficacy and side effects .
特性
分子式 |
C39H54O13 |
|---|---|
分子量 |
730.8 g/mol |
IUPAC名 |
4,7-dihydroxy-1-(4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl)-6-tetradeca-6,12-dienoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48) |
InChIキー |
VFZAKIFLDMCTJV-UHFFFAOYSA-N |
正規SMILES |
CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




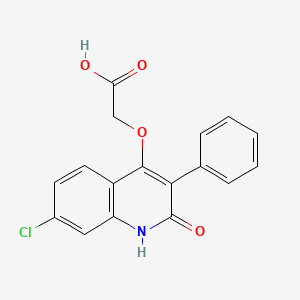
![tert-butyl N-[4-[2-benzyl-4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10781599.png)
![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)


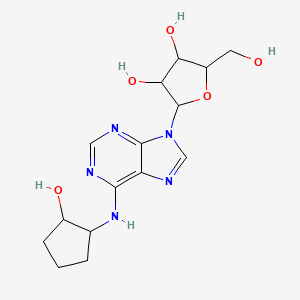
![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)

![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)
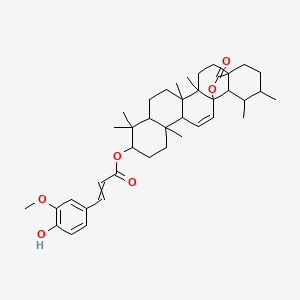
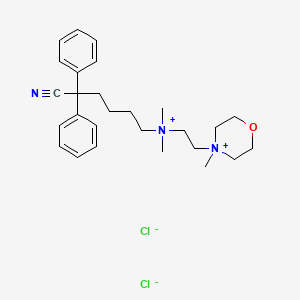
![1-[[4-Methyl-1-oxo-1-[(8-oxo-1,7-diazacyclotridec-9-yl)amino]pentan-2-yl]amino]propylphosphonic acid](/img/structure/B10781653.png)
